4-Methylbenzofuran-2-carboxylic acid CAS 5670-24-6 properties
4-Methylbenzofuran-2-carboxylic acid CAS 5670-24-6 properties
An In-depth Technical Guide to 4-Methylbenzofuran-2-carboxylic acid (CAS 5670-24-6)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Methylbenzofuran-2-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, synthesis strategies, reactivity, and applications, moving beyond simple data presentation to explain the underlying chemical principles and experimental rationale.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are prevalent in numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and enzyme-inhibitory properties.[1][2] 4-Methylbenzofuran-2-carboxylic acid serves as a crucial intermediate, providing a versatile platform for the synthesis of more complex, biologically active molecules.[3][4] Its structure allows for modification at the carboxylic acid group, the methyl-substituted benzene ring, and the furan ring, enabling the exploration of a vast chemical space in drug discovery programs.
Physicochemical and Computational Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key properties of 4-Methylbenzofuran-2-carboxylic acid are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 5670-24-6 | [5] |
| Molecular Formula | C₁₀H₈O₃ | [5] |
| Molecular Weight | 176.17 g/mol | [5] |
| Appearance | Powder | |
| Melting Point | 189-191 °C | [6] |
| Purity | ≥95% | [5] |
| Storage Temperature | Room Temperature | [5] |
| SMILES | O=C(C1=CC2=C(C)C=CC=C2O1)O | [5] |
| InChI Key | SNKGYZVEYQQMFY-UHFFFAOYSA-N | |
| Topological Polar Surface Area (TPSA) | 50.44 Ų | [5] |
| LogP | 2.43942 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 1 | [5] |
Synthesis Methodologies: Constructing the Benzofuran Core
The synthesis of benzofuran-2-carboxylic acids is a well-established area of organic chemistry. These methods are crucial for accessing derivatives for biological screening. We will explore a highly efficient, modern approach.
Microwave-Assisted Perkin Rearrangement
The Perkin rearrangement (or coumarin-benzofuran ring contraction) provides a rapid and high-yield pathway to benzofuran-2-carboxylic acids from readily available 3-halocoumarins.[3] The use of microwave irradiation dramatically reduces reaction times from hours to minutes, a significant advantage for rapid library synthesis.[3]
Causality of the Experimental Design: The mechanism involves a base-catalyzed cleavage of the coumarin's lactone ring. The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide, displacing the halide and forming the five-membered furan ring.[3] Sodium hydroxide provides the necessary basic conditions, and ethanol serves as a suitable solvent. Microwave heating accelerates the reaction by efficiently coupling with the polar solvent and ionic intermediates, leading to rapid thermal effects.[3]
Caption: Microwave-assisted synthesis workflow for benzofuran-2-carboxylic acids.
Experimental Protocol: Microwave-Assisted Perkin Rearrangement
This protocol is adapted from a general method for synthesizing benzofuran-2-carboxylic acids.[3]
-
Bromination: Dissolve the starting 4-methylcoumarin (1 equivalent) in acetonitrile in a microwave-safe vessel. Add N-bromosuccinimide (NBS, 1.5 equivalents).
-
Irradiation (Step 1): Seal the vessel and place it in a microwave reactor. Irradiate at 250W for 5 minutes at 80°C.
-
Isolation of Intermediate: After cooling, the resulting precipitate (3-bromo-4-methylcoumarin) is collected by vacuum filtration.
-
Rearrangement: Place the crude 3-bromo-4-methylcoumarin (1 equivalent) in a new microwave vessel with ethanol and aqueous sodium hydroxide (e.g., 10% solution).
-
Irradiation (Step 2): Seal the vessel and irradiate at 300W for 5 minutes at approximately 79°C.
-
Work-up and Acidification: After the reaction, cool the mixture. Acidify the solution by adding hydrochloric acid (e.g., 1 M HCl) dropwise until the pH is acidic (pH 3-4), which will precipitate the product.[7]
-
Final Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.
Spectral Characterization
Structural elucidation relies on a combination of spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, we can predict the key features based on its structure and data from analogous compounds like benzofuran-2-carboxylic acid and its derivatives.[7][8][9]
-
¹H NMR: Expected signals would include a singlet for the methyl group (CH₃) around δ 2.4-2.5 ppm, aromatic protons on the benzene ring between δ 7.0-7.8 ppm, a singlet for the proton on the furan ring (H3) around δ 6.8-7.0 ppm, and a broad singlet for the carboxylic acid proton (COOH) typically downfield, above δ 12.0 ppm.[7]
-
¹³C NMR: Key signals would include the carboxylic acid carbonyl carbon (C=O) around δ 160-170 ppm, carbons of the aromatic and furan rings between δ 100-160 ppm, and the methyl carbon (CH₃) around δ 14-20 ppm.[7]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be a broad peak from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp, strong peak around 1680-1710 cm⁻¹ for the C=O stretch of the conjugated carboxylic acid, and C=C stretching bands for the aromatic system in the 1450-1600 cm⁻¹ region.[7]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 176. A common fragmentation pattern for carboxylic acids is the loss of a hydroxyl radical (•OH, M-17) and a carboxyl group (•COOH, M-45).
Reactivity and Derivatization Potential
4-Methylbenzofuran-2-carboxylic acid possesses two primary sites for chemical modification: the carboxylic acid group and the aromatic benzofuran ring system. This dual reactivity makes it a highly valuable synthetic intermediate.
-
Carboxylic Acid Reactions: The -COOH group is readily converted into other functional groups via standard organic transformations. This includes esterification (reaction with an alcohol and acid catalyst), amidation (conversion to an acid chloride with thionyl chloride followed by reaction with an amine), and reduction to an alcohol.[10] These reactions are fundamental for attaching the benzofuran core to other molecules.
-
Aromatic Ring Reactions: The benzofuran ring system can undergo electrophilic aromatic substitution. The electron-donating nature of the furan oxygen and the methyl group activates the ring, while the electron-withdrawing carboxylic acid deactivates it. The precise location of substitution (e.g., halogenation, nitration) would depend on the interplay of these electronic effects and the reaction conditions.
Caption: Key reaction pathways for derivatizing 4-Methylbenzofuran-2-carboxylic acid.
Applications in Research and Drug Development
The benzofuran-2-carboxylic acid moiety is a key pharmacophore in several areas of drug discovery.
-
Anti-inflammatory Agents: Derivatives of benzofuran-2-carboxylic acid have been patented as inhibitors of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes.[11] Leukotrienes are potent mediators of inflammation and allergic responses, making these compounds potentially useful for treating asthma and other inflammatory disorders.[11]
-
Anticancer Agents: The benzofuran scaffold is present in compounds designed as carbonic anhydrase (CA) inhibitors. Specifically, they have been targeted against hCA IX, an isoform that is overexpressed in many cancers and contributes to tumor acidification and progression.[4] Studies have shown that certain benzofuran-based carboxylic acids can act as submicromolar inhibitors of hCA IX and exhibit antiproliferative action against breast cancer cell lines.[4] The presence of halogens on the benzofuran ring can enhance cytotoxic activity, possibly through the formation of halogen bonds with biological targets.[12]
-
CNS Disorders: The general class of benzofuran-2-carboxylic acids is recognized for its importance in developing molecules for the potential treatment of central nervous system (CNS) disorders.[3]
Safety, Handling, and Storage
Proper handling is essential when working with any chemical reagent. 4-Methylbenzofuran-2-carboxylic acid is classified as an irritant.
GHS Hazard Information
| Hazard Class | Statement | Pictogram | Signal Word | Reference(s) |
| Skin Irritation | H315: Causes skin irritation | GHS07 | Warning | [6] |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning | [6] |
| Respiratory Irrit. | H335: May cause respiratory irritation | GHS07 | Warning | [6] |
Protocol: Safe Handling and Storage
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[13][14]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields (European standard - EN 166).[15]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[15]
-
Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.[13]
-
-
Handling Practices: Avoid generating dust.[13] Avoid contact with skin, eyes, and clothing.[15][16] Wash hands and face thoroughly after handling and before eating, drinking, or smoking.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][15] Keep away from incompatible substances such as strong oxidizing agents and sources of ignition.[13][16]
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]
-
On Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[16]
-
In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[16]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[14]
-
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.
Conclusion
4-Methylbenzofuran-2-carboxylic acid is more than just a chemical intermediate; it is a versatile and powerful tool for the modern medicinal chemist. Its well-defined physicochemical properties, accessible synthesis routes, and diverse reactivity profile provide a solid foundation for the development of novel therapeutics. By understanding the principles behind its synthesis and reactivity, researchers can effectively leverage this scaffold to create innovative molecules targeting a range of diseases, from inflammation to cancer.
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